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For Researchers, Scientists, and Drug Development Professionals

Introduction
Infigratinib (formerly BGJ398) is a potent and selective orally bioavailable inhibitor of the

fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically

FGFR1, FGFR2, and FGFR3.[1][2] Aberrant FGFR signaling is a key driver in various

malignancies, and infigratinib has been developed for the treatment of cancers with FGFR

alterations, notably cholangiocarcinoma with FGFR2 fusions or rearrangements.[3][4] For

research and drug development purposes, such as in absorption, distribution, metabolism, and

excretion (ADME) studies, the use of isotopically labeled infigratinib is crucial for accurately

tracing and quantifying the compound and its metabolites in biological systems.

This technical guide provides an in-depth overview of the isotopic labeling of infigratinib,

including methodologies for the synthesis of labeled compounds, quantitative data from ADME

studies, and visualization of the relevant signaling pathways.

Quantitative Data from Isotopic Labeling Studies
The primary application of isotopically labeled infigratinib in published literature is in human

ADME studies using carbon-14 ([14C]) labeling. These studies provide critical data on the

pharmacokinetic profile of the drug.

Table 1: In Vitro Inhibitory Activity of Infigratinib
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Target IC₅₀ (nM)

FGFR1 0.9

FGFR2 1.4

FGFR3 1.0

FGFR4 60

Source: MedChemExpress[5]

Table 2: Pharmacokinetic Parameters of Infigratinib in
Humans

Parameter Value

Time to Peak Plasma Concentration (Tmax) ~6 hours

Apparent Volume of Distribution (Vd/F) 1600 L

Plasma Protein Binding 96.8%

Terminal Half-life (t₁/₂) 33.5 hours

Apparent Total Clearance (CL/F) 33.1 L/h

Source: DrugBank Online, European Medicines

Agency[6][7]

Table 3: Mass Balance and Excretion of [¹⁴C]-Infigratinib
in Humans
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Excretion Route
% of Administered
Radioactivity

% as Unchanged
Infigratinib

Feces ~77% 3.4%

Urine ~7.2% 1.9%

Source: Infigratinib: First

Approval - PMC, DrugBank

Online

Table 4: Major Circulating Moieties of Infigratinib in
Human Plasma

Moiety
% of Total Drug-Related Material in
Plasma

Unchanged Infigratinib 38%

BHS697 (active metabolite) >10%

CQM157 (active metabolite) >10%

Source: Infigratinib Prescribing Information

Experimental Protocols
While a specific, detailed, step-by-step synthesis protocol for isotopically labeled infigratinib is

not publicly available in peer-reviewed literature, a representative procedure can be

constructed based on the known synthesis of infigratinib and general methods for isotopic

labeling. The synthesis of infigratinib involves the coupling of two key intermediates. For the

purpose of this guide, we will outline a plausible route for the introduction of a carbon-14 label.

Representative Protocol for the Synthesis of [¹⁴C]-
Infigratinib
This hypothetical protocol is based on the general synthesis of N-aryl-N'-pyrimidin-4-yl ureas

and is intended for illustrative purposes. The introduction of the ¹⁴C label could be achieved by
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using a [¹⁴C]-labeled methylating agent to introduce the labeled methyl group on the urea

nitrogen.

Step 1: Synthesis of the Pyrimidine Intermediate The synthesis would begin with the

preparation of the core pyrimidine structure. This typically involves condensation reactions to

form the substituted pyrimidine ring.

Step 2: Synthesis of the N-arylpiperazine Moiety The second key intermediate, the N-

arylpiperazine portion of the molecule, would be synthesized separately.

Step 3: Coupling of the Intermediates The pyrimidine and N-arylpiperazine intermediates are

then coupled, often via a nucleophilic aromatic substitution reaction.

Step 4: [¹⁴C]-Methylation (Illustrative Labeling Step) The final step would involve the

introduction of the carbon-14 label. A plausible method is the N-methylation of the urea

precursor using a [¹⁴C]-labeled methylating agent such as [¹⁴C]-methyl iodide ([¹⁴C]H₃I) or [¹⁴C]-

dimethyl sulfate.

Reaction: The urea precursor is dissolved in a suitable aprotic solvent (e.g., DMF or THF)

and treated with a non-nucleophilic base (e.g., sodium hydride) to deprotonate the urea

nitrogen.

Labeling: A stoichiometric amount of [¹⁴C]-methyl iodide is then added to the reaction

mixture. The reaction is typically stirred at room temperature or slightly elevated temperature

to drive it to completion.

Work-up and Purification: The reaction is quenched, and the crude product is purified using

standard chromatographic techniques, such as preparative HPLC, to isolate the [¹⁴C]-

infigratinib with high radiochemical and chemical purity.

Step 5: Characterization The final labeled product would be characterized by:

Mass Spectrometry (MS): To confirm the correct mass, including the incorporated isotope.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
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Radiochemical Purity Assessment: By radio-HPLC or radio-TLC to ensure that the

radioactivity is associated with the desired compound.

Specific Activity Determination: To quantify the amount of radioactivity per unit mass of the

compound.

Signaling Pathways and Experimental Workflows
Infigratinib exerts its therapeutic effect by inhibiting the FGFR signaling pathway, which

subsequently impacts downstream pathways such as the Ras-MAPK and PI3K-AKT pathways.

[1][2]
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Caption: Infigratinib inhibits FGFR, blocking downstream signaling.
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Caption: Overview of the FGFR signaling cascade.
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Caption: The canonical Ras-MAPK signaling cascade.
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Caption: The PI3K-AKT cell survival pathway.

Experimental Workflow for a Human ADME Study with
[¹⁴C]-Infigratinib
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Caption: Workflow for a human ADME study with [¹⁴C]-infigratinib.

Conclusion
Isotopic labeling of infigratinib, particularly with carbon-14, is a critical tool for elucidating its

pharmacokinetic and metabolic profile in humans. The data derived from these studies are

essential for regulatory submissions and for a comprehensive understanding of the drug's

behavior in vivo. While detailed synthetic protocols for labeled infigratinib are not readily

available in the public domain, established radiolabeling techniques for similar chemical

scaffolds provide a clear path for their preparation. The visualization of the signaling pathways

inhibited by infigratinib further clarifies its mechanism of action and its impact on cancer cell

biology. This guide provides a foundational understanding for researchers and drug

development professionals working with this targeted therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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